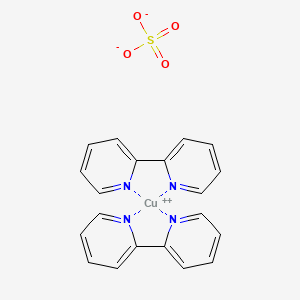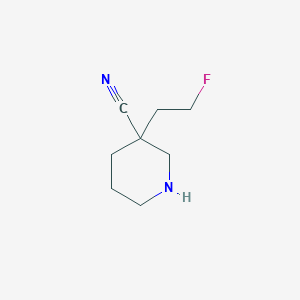
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general synthetic route involves the following steps:
Preparation of the Alkyne: The starting material, 1-ethyl-1H-1,2,3-triazole, is synthesized by reacting ethyl azide with an alkyne under copper(I) catalysis.
Cycloaddition Reaction: The alkyne is then reacted with an azide in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Acetonitrile Group: The triazole derivative is further reacted with a nitrile group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes and proteins. This compound can also interact with nucleic acids, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: A precursor in the synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile.
2-(1-Propyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a propyl group instead of an ethyl group.
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H8N4 |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-(1-ethyltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-3H2,1H3 |
Clave InChI |
NZJXKRNZJKTTRJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=N1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)


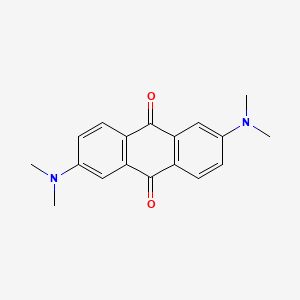


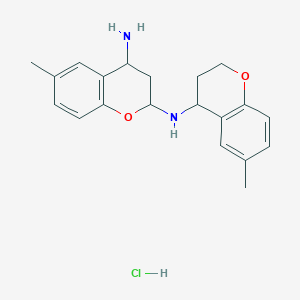

![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
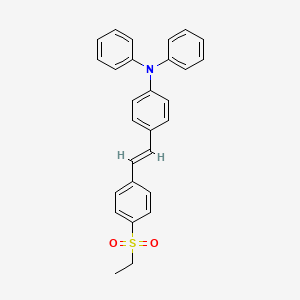
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
